molecular formula C18H14ClFN2O2 B2598693 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 946344-86-1

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2598693
CAS RN: 946344-86-1
M. Wt: 344.77
InChI Key: RMVFJRQLRHKEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of 3-substituted bis-isoxazole ethers was developed via 1,3-dipolar cycloaddition reaction starting from 3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride using NaHCO3 as an acid-binding agent in THF solvent-dissolved trace water under catalyst-free microwave-assisted conditions .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “5-(4-Chlorophenyl)isoxazol-3-amine”, has been reported. The empirical formula is C9H7ClN2O, and the molecular weight is 194.62 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “5-(4-Chlorophenyl)isoxazol-3-amine”, have been reported. It is a solid with an empirical formula of C9H7ClN2O and a molecular weight of 194.62 .

Scientific Research Applications

Potential in Antipsychotic Drug Development

Research has identified compounds with structures related to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide showing promising antipsychotic-like profiles without interacting with dopamine receptors, a common mechanism for clinically available antipsychotic agents. This suggests a potential application in developing new antipsychotic medications that could offer benefits over existing treatments, such as reduced side effects related to dopamine receptor antagonism (Wise et al., 1987).

Role in Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on bioactive benzothiazolinone acetamide analogs, which share structural similarities, have demonstrated their utility in photovoltaic efficiency modeling and ligand-protein interactions. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have shown these compounds to have significant binding affinities, suggesting applications in targeted drug development (Mary et al., 2020).

Anti-inflammatory and Anti-tumor Activities

Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, compounds related to the chemical , has shown significant anti-inflammatory and anti-tumor activities. These findings indicate potential applications in developing treatments for inflammation and cancer, highlighting the therapeutic value of such compounds (Sunder & Maleraju, 2013).

Antimicrobial Activity

Isoxazoline derivatives, with structural features akin to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide, have been synthesized and shown to possess good antibacterial activities against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. This research opens avenues for the compound's application in developing new antimicrobial agents (Wei, 2012).

properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-14-5-3-13(4-6-14)17-10-16(22-24-17)11-21-18(23)9-12-1-7-15(20)8-2-12/h1-8,10H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVFJRQLRHKEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.